Navigating the Chemical Landscape of Substituted Indoles: A Technical Guide to 4-Bromo-5-fluoro-1H-indole
Navigating the Chemical Landscape of Substituted Indoles: A Technical Guide to 4-Bromo-5-fluoro-1H-indole
An In-depth Examination of its Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
Senior Application Scientist Note: The initial query for "4-Bromo-5-fluoro-7-methoxy-1H-indole" did not yield sufficient public data for a comprehensive technical guide. In the spirit of scientific accuracy and to provide a valuable resource, this guide will focus on the closely related and well-documented compound, 4-Bromo-5-fluoro-1H-indole . This structural analog shares key halogen substitutions that are critical to its reactivity and utility in medicinal chemistry and materials science. The insights and protocols discussed herein for the bromo-fluoro-indole scaffold will provide a strong foundational understanding for researchers working with similarly substituted indole derivatives.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic placement of functional groups on the indole ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and chemical reactivity. Halogenation, in particular the introduction of bromine and fluorine atoms, is a powerful tool in drug design. Bromine can act as a bulky placeholder and a handle for further chemical modifications, often enhancing binding affinity to biological targets.[2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and improve membrane permeability.
4-Bromo-5-fluoro-1H-indole is a versatile synthetic intermediate that leverages these properties. Its unique substitution pattern makes it a valuable building block for creating more complex molecules with potential therapeutic applications, ranging from anticancer agents to central nervous system modulators.[3] This guide provides an in-depth look at the chemical and physical properties, spectroscopic signature, and safety considerations for 4-Bromo-5-fluoro-1H-indole.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1227493-96-0 | [4][5][6] |
| Molecular Formula | C₈H₅BrFN | [4] |
| Molecular Weight | 214.04 g/mol | [4][5] |
| IUPAC Name | 4-bromo-5-fluoro-1H-indole | [5] |
| InChI | 1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | [4][5] |
| InChIKey | CIRXFJXMJOVFMR-UHFFFAOYSA-N | [4][5] |
| Physical Form | Light yellow to yellow powder or crystals | [4] |
| Purity | Typically ≥95% | [4] |
Spectroscopic Characterization
While specific spectra for 4-Bromo-5-fluoro-1H-indole are not publicly available, a predicted ¹H NMR and ¹³C NMR spectral analysis would reveal key structural features. For instance, in a related compound, 5-Bromo-4-fluoro-2-methyl-1H-indole, the expected signals would include distinct peaks for the aromatic protons, the N-H proton of the indole, and the methyl group at the 2-position in ¹H NMR. The ¹³C NMR would show characteristic signals for the carbon atoms of the indole ring and the methyl group.[7]
Synthesis and Reactivity
The synthesis of substituted indoles often relies on established named reactions, with the Fischer indole synthesis being a prominent method.
Synthetic Workflow: A Generalized Approach
A common strategy for synthesizing halogenated indoles involves the Fischer indole synthesis, which begins with a substituted aniline.[7] A plausible synthetic route for a bromo-fluoro-indole derivative is outlined below. This workflow illustrates the key steps, including diazotization, reduction, and cyclization.
Caption: Generalized Fischer Indole Synthesis Workflow.
Key Reaction Steps Explained
-
Diazotization: The synthesis typically commences with the diazotization of a substituted aniline, such as 4-bromo-3-fluoroaniline, using sodium nitrite in the presence of a strong acid at low temperatures.[7][8]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.
-
Fischer Indole Cyclization: The hydrazine intermediate undergoes an acid-catalyzed cyclization with a suitable ketone or aldehyde to form the final indole ring.[7]
The reactivity of 4-Bromo-5-fluoro-1H-indole is largely dictated by the electron-rich indole nucleus and the presence of the halogen substituents. The N-H proton can be deprotonated with a base to facilitate N-alkylation or N-arylation.[8] The bromine atom at the C4 position is a key handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents at this position.
Applications in Research and Drug Discovery
Halogenated indoles are valuable scaffolds in the development of new therapeutic agents. The unique electronic properties conferred by the bromine and fluorine atoms can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
Role as a Synthetic Intermediate
4-Bromo-5-fluoro-1H-indole serves as a crucial building block for the synthesis of more complex molecules. Its utility is highlighted in its potential incorporation into compounds targeting a range of diseases. For example, indole derivatives are known to be key components of BET bromodomain inhibitors, which are being investigated for their anticancer properties.[9] The bromo- and fluoro-substituents on the indole ring can be strategically utilized to explore structure-activity relationships (SAR) and optimize lead compounds.
Potential Therapeutic Areas
-
Oncology: Many indole-based compounds have shown promise as anticancer agents.[3] The ability to functionalize the 4-position of the indole ring via the bromine atom allows for the exploration of novel chemical space in the design of kinase inhibitors, apoptosis inducers, and other anticancer therapeutics.
-
Infectious Diseases: The indole scaffold is present in a number of antimicrobial and antiviral agents.
-
Central Nervous System (CNS) Disorders: The structural similarity of indole to neurotransmitters like serotonin has made it a privileged scaffold in the design of drugs for CNS disorders.
The logical progression from a versatile building block to a potential therapeutic agent is depicted in the following diagram.
Caption: Drug Discovery Pathway Utilizing 4-Bromo-5-fluoro-1H-indole.
Safety, Handling, and Storage
Proper handling and storage of 4-Bromo-5-fluoro-1H-indole are essential to ensure laboratory safety and maintain the compound's integrity.
Hazard Identification
Based on available safety data for this compound, the following hazards have been identified:
-
Harmful if swallowed [4]
-
Causes skin irritation [4]
-
Causes serious eye irritation [4]
-
May cause respiratory irritation [4]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10][11]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[10][11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[4]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10]
-
In case of skin contact: Wash with plenty of soap and water.[10][11]
-
If inhaled: Move person to fresh air.[10]
-
If swallowed: Call a poison center or doctor if you feel unwell.[10]
-
Conclusion
4-Bromo-5-fluoro-1H-indole is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a modulating fluorine atom on the privileged indole scaffold makes it an attractive starting material for the synthesis of novel, biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for researchers aiming to unlock its full potential in their scientific endeavors. The continued exploration of such halogenated indoles will undoubtedly contribute to the advancement of drug discovery and the development of new chemical entities.
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